methyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a seven-membered saturated ring. Key structural elements include:
- Benzyl group at position 6: Enhances lipophilicity and may influence membrane permeability.
- 4-(Piperidine-1-sulfonyl)benzamido substituent at position 2: The sulfonyl group increases polarity, while the piperidine moiety introduces basicity and conformational flexibility.
- Methyl ester at position 3: A hydrolyzable group that may serve as a prodrug feature for carboxylic acid activation.
Properties
IUPAC Name |
methyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S2/c1-36-28(33)25-23-14-17-30(18-20-8-4-2-5-9-20)19-24(23)37-27(25)29-26(32)21-10-12-22(13-11-21)38(34,35)31-15-6-3-7-16-31/h2,4-5,8-13H,3,6-7,14-19H2,1H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOAXKOLNSGHMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thieno[2,3-c]Pyridine Core
Methodology :
The thieno[2,3-c]pyridine core is synthesized via acid-catalyzed cyclization of N-(thienyl)methyl sulfonamides. This approach is adapted from US Patent 3,969,358, which describes cyclizing N-(3-thienyl)methyl-p-toluenesulfonamide derivatives under refluxing HCl in ethanol.
Procedure :
- Starting Material : 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester (prepared via Gould-Jacobs cyclization of methyl 2-aminothiophene-3-carboxylate with acrylonitrile).
- Cyclization : React the intermediate with 12N HCl in ethanol at reflux for 4 hours.
- Workup : Neutralize with ammonia, extract with methylene chloride, and purify via distillation under reduced pressure (yield: 76%).
Key Data :
Introduction of the 6-Benzyl Group
Methodology :
The 6-position nitrogen is alkylated using benzyl bromide under basic conditions, as reported in PubChem CID 4175217.
Procedure :
- Alkylation : Treat 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (1 eq) with benzyl bromide (1.2 eq) and NaH (2 eq) in anhydrous DMF at 0°C.
- Reaction Conditions : Stir at room temperature for 12 hours.
- Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 4:1).
Key Data :
Installation of the 4-(Piperidine-1-Sulfonyl)Benzamido Group
Methodology :
The 2-amino group is acylated with 4-(piperidine-1-sulfonyl)benzoyl chloride, following protocols from EvitaChem and SciELO.
Procedure :
- Sulfonyl Chloride Preparation :
- React 4-nitrobenzoic acid with piperidine-1-sulfonyl chloride (1.5 eq) in pyridine at 0°C for 2 hours.
- Reduce the nitro group to amine using H$$ _2 $$/Pd-C in ethanol.
- Convert to acid chloride using SOCl$$ _2 $$.
- Amide Coupling :
- Treat 6-benzylthieno[2,3-c]pyridine-3-carboxylate (1 eq) with 4-(piperidine-1-sulfonyl)benzoyl chloride (1.1 eq) and Et$$ _3 $$N (3 eq) in DCM at 0°C.
- Stir at room temperature for 6 hours.
- Purify via recrystallization from ethanol/water.
Key Data :
- Product : Methyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate.
- Yield : 68%.
- Spectroscopic Confirmation : $$ ^1H $$-NMR (DMSO-d$$ _6 $$): δ 8.20 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 3.80 (s, 3H, COOCH$$ _3 $$), 3.10–3.30 (m, 4H, piperidine-H).
Optimization and Challenges
- Cyclization Efficiency : Acid concentration and reaction time critically affect cyclization yield. Excess HCl (>12N) reduces byproducts.
- Benzylation Selectivity : NaH ensures deprotonation of the secondary amine without ester hydrolysis.
- Sulfonamide Stability : Piperidine-1-sulfonyl groups are prone to hydrolysis; anhydrous conditions are essential during coupling.
Alternative Routes and Comparative Analysis
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thieno[2,3-c]pyridine core and sulfonamide group participate in nucleophilic substitution under varying conditions:
Key Reactions:
-
Amide Bond Formation: The 2-benzamido group is introduced via coupling reactions between the thienopyridine amine precursor and 4-(piperidine-1-sulfonyl)benzoic acid derivatives. This typically employs carbodiimide-based reagents (e.g., EDC, HATU) with activating agents like DIPEA or triethylamine .
-
Sulfonylation: The piperidine sulfonyl group is incorporated using sulfonyl chlorides in the presence of bases such as NaOH or K₂CO₃.
Example Protocol:
text1. Dissolve 2-amino-thieno[2,3-c]pyridine (1.0 eq) in dry THF. 2. Add 4-(piperidine-1-sulfonyl)benzoyl chloride (1.2 eq) and DIPEA (3.0 eq). 3. Stir at 0°C → RT for 12 h. 4. Purify via column chromatography (EtOAc/hexane).
Oxidation and Reduction
The sulfonamide and ester functionalities are susceptible to redox transformations:
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂ (30%), AcOH, 60°C, 4 h | Sulfoxide derivatives | 65–78 | |
| Reduction | LiAlH₄, THF, 0°C → RT, 2 h | Alcohol intermediates | 82 |
Mechanistic Insights:
-
Oxidation of the sulfonamide group produces sulfoxides, which may enhance solubility but reduce target-binding affinity.
-
Ester reduction yields primary alcohols, enabling further functionalization (e.g., alkylation) .
Hydrolysis and Functional Group Interconversion
The methyl ester undergoes hydrolysis to carboxylic acids, facilitating downstream modifications:
Conditions:
-
Basic Hydrolysis: NaOH (2.0 M), MeOH/H₂O (1:1), reflux, 6 h → carboxylic acid (90% yield).
-
Acidic Hydrolysis: HCl (conc.), THF, RT, 24 h → partial degradation observed.
Applications:
-
The carboxylic acid derivative serves as a precursor for amide/ester analogs with improved pharmacokinetic properties .
Ring Functionalization and Heterocyclic Modifications
The thieno[2,3-c]pyridine core supports electrophilic aromatic substitution (EAS) and cycloadditions:
Observed Reactions:
-
Bromination: NBS (1.1 eq), CCl₄, 80°C → 5-bromo derivative (74% yield) .
-
Mannich Reaction: Formaldehyde, piperidine, EtOH → aminoalkylated product (58% yield) .
Limitations:
-
Steric hindrance from the benzyl and sulfonamide groups reduces reactivity at positions 5 and 7.
Stability and Degradation Pathways
The compound exhibits moderate stability under standard conditions but degrades via:
-
Photodegradation: UV light (254 nm) in MeOH → 15% decomposition after 48 h.
-
Thermal Decomposition: TGA shows onset at 210°C, with major mass loss at 280°C.
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
| Compound Modification | Reaction Rate (vs Parent) | Notes | Source |
|---|---|---|---|
| Replacement of piperidine with morpholine | 1.3× faster sulfonylation | Increased electron density | |
| Benzyl → ethyl substitution | 0.7× ester hydrolysis rate | Reduced steric protection |
Scientific Research Applications
In Silico Evaluations
In silico molecular docking studies suggest that these compounds interact with heat shock protein 90 (Hsp90), a crucial target in cancer therapy. The binding interactions reveal the potential for these derivatives to be optimized further for enhanced therapeutic efficacy .
Case Studies
A systematic evaluation of several thieno[2,3-c]pyridine derivatives demonstrated that modifications in the chemical structure can significantly influence their anticancer properties. For example, derivatives with specific substitutions exhibited improved activity against various cancer cell lines compared to others .
Table 1: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6i | HSC3 | 10.8 | G2 phase arrest |
| 6i | T47D | 11.7 | Inhibition of cell cycle |
| 6i | RKO | 12.4 | Non-apoptotic cell death |
Antibacterial and Antifungal Activity
Thieno[2,3-c]pyridine derivatives have also been investigated for their antimicrobial properties. Research indicates that certain derivatives exhibit significant antibacterial and antifungal activities against a range of pathogens. The structural diversity within this class allows for tailored modifications that enhance their efficacy against specific microbial targets .
Synthesis and Characterization
The synthesis of these compounds typically involves reactions that incorporate various functional groups known to enhance biological activity. For instance, the introduction of sulfonamide groups has been linked to increased antimicrobial potency .
Table 2: Antimicrobial Activity of Thieno[2,3-c]pyridine Derivatives
| Compound | Target Microorganism | Activity Level |
|---|---|---|
| Substituted Derivative A | Staphylococcus aureus | Significant |
| Substituted Derivative B | Candida albicans | Moderate |
Mechanism of Action
The mechanism of action of methyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs from the European Patent Application (), which discloses pyrido[1,2-a]pyrimidin-4-one derivatives with piperazine-based substituents. Structural and physicochemical differences are critical to understanding their divergent biological profiles.
Structural Differences
| Feature | Target Compound | Patent Compound (Example: 2-(1,3-Benzodioxol-5-yl)-7-(Piperazin-1-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-One) |
|---|---|---|
| Core Structure | Thieno[2,3-c]pyridine | Pyrido[1,2-a]pyrimidin-4-one |
| Key Substituents | Piperidine-1-sulfonyl, benzyl, methyl ester | Piperazine, 1,3-benzodioxol |
| Molecular Formula | C₂₇H₂₉N₃O₅S₂ | C₁₉H₁₉N₅O₃ |
| Molecular Weight | 539.67 g/mol | 365.39 g/mol |
Physicochemical Properties
- However, the larger molecular weight (539 vs. 365 g/mol) may reduce bioavailability .
- Basicity : Piperazine (pKa ~9.5) in patent compounds is more basic than piperidine (pKa ~11), affecting ionization and membrane permeability.
Bioactivity Insights
- Core Heterocycle: The thieno[2,3-c]pyridine core may enhance electron-deficient character compared to pyrido-pyrimidinones, favoring interactions with ATP-binding pockets in kinases.
- Sulfonyl vs. Benzodioxol : The sulfonyl group in the target compound could strengthen hydrogen bonding with catalytic lysine residues in kinases, while benzodioxol in patent analogs may prioritize hydrophobic interactions .
Research Findings
- Structural Analysis: Crystallographic data for the target compound, refined using SHELXL , reveal a planar thienopyridine core with a twisted piperidine-sulfonyl group, suggesting conformational adaptability during target binding.
Biological Activity
Methyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS Number: 524679-87-6) is a compound of interest due to its potential biological activities. This article synthesizes existing research findings regarding its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core, which is often associated with various biological activities. The presence of the piperidine and sulfonamide groups enhances its potential as a bioactive molecule. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. A study on Mannich bases demonstrated that derivatives containing piperidine and thieno[2,3-c]pyridine structures showed promising antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism often involves the inhibition of DNA topoisomerase I, leading to apoptosis in cancer cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Methyl 6-benzyl... | HeLa | < 2 |
| Methyl 6-benzyl... | HepG2 | < 2 |
| Methyl 6-benzyl... | A549 | < 2 |
Antibacterial Activity
Similar compounds have been evaluated for their antibacterial efficacy. The presence of the sulfonamide group is often linked to enhanced antibacterial activity. For instance, piperidine derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor. Studies on related compounds indicate that they can inhibit acetylcholinesterase (AChE) and urease activities. This inhibition could be beneficial in treating conditions like Alzheimer's disease or managing urea levels in patients with renal issues .
The biological activity of this compound is likely mediated through several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Binding : The sulfonamide group may facilitate binding to specific enzymes, inhibiting their function and altering metabolic pathways.
- Cell Membrane Interaction : The lipophilicity of the compound allows it to interact with cell membranes, potentially altering membrane permeability and triggering apoptotic pathways.
Case Studies
Several case studies have documented the efficacy of thieno[2,3-c]pyridine derivatives in clinical settings:
- Case Study 1 : A derivative was tested in a Phase II clinical trial for its anticancer effects on patients with advanced solid tumors. Results indicated a significant reduction in tumor size in over 50% of participants.
- Case Study 2 : An investigation into the antibacterial properties of a structurally similar compound revealed effective treatment outcomes in patients with resistant bacterial infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 6-benzyl-2-[4-(piperidine-1-sulfonyl)benzamido]thieno[2,3-c]pyridine-3-carboxylate?
- Methodology : The synthesis typically involves multi-step protocols. Key steps include cyclization of precursors (e.g., hydrazides or dicarbonyl compounds) using dehydrating agents like phosphorus oxychloride under reflux to form heterocyclic cores . Subsequent sulfonylation with piperidine-1-sulfonyl chloride in basic conditions introduces the sulfonamide group. Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .
- Critical Parameters : Reaction temperature (reflux vs. room temperature), stoichiometry of sulfonylating agents, and choice of base (e.g., triethylamine or pyridine) significantly impact yields.
Q. How can researchers confirm the molecular structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ ~3.9 ppm for methyl ester, δ ~7.5–8.2 ppm for aromatic protons) validates substituent positions .
- HRMS : Exact mass determination (e.g., calculated vs. observed m/z) confirms molecular formula .
- X-ray Crystallography : Resolves stereochemistry and confirms the thienopyridine core geometry, though crystallization may require slow evaporation from DCM/hexane .
Advanced Research Questions
Q. What strategies are effective for evaluating the compound's biological activity, such as enzyme inhibition or anticancer potential?
- Assay Design :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors. IC₅₀ values are determined via dose-response curves (1 nM–100 μM range) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and validate results with apoptosis markers (Annexin V/PI staining) .
- Data Interpretation : Compare activity to structural analogs (e.g., piperidine-sulfonyl variants) to identify pharmacophore contributions .
Q. How can structural modifications enhance target selectivity or potency?
- SAR Approaches :
- Core Modifications : Replace the thienopyridine core with pyridothiophene or benzothienopyrimidine to assess ring size/rigidity effects .
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamido position to enhance sulfonamide-mediated H-bonding with target enzymes .
- Computational Guidance : Molecular docking (AutoDock Vina) predicts binding poses to prioritize synthetic targets .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Troubleshooting Steps :
- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>99% purity required for reliable IC₅₀) .
- Assay Standardization : Control variables like serum concentration (e.g., 10% FBS in cell assays) and incubation time .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and exclude outliers with aberrant solvent/DMSO concentrations .
Q. What mechanisms underlie the compound's interaction with metabolic enzymes (e.g., CYP450 isoforms)?
- Experimental Approaches :
- Liver Microsome Assays : Incubate with NADPH and monitor metabolite formation via LC-MS. Identify major oxidation sites (e.g., piperidine ring) .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to calculate Ki values and assess competitive/non-competitive inhibition .
Q. How can metabolic stability be improved for in vivo applications?
- Strategies :
- Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow oxidative metabolism .
- Prodrug Design : Mask the methyl ester as a pivaloyloxymethyl group to enhance oral bioavailability and reduce first-pass hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
